Thiazole, 2,2'-dithiobis[4-methyl-5-nitro-
Description
Thiazole, 2,2'-dithiobis[4-methyl-5-nitro-] is a disulfide-bridged thiazole derivative featuring methyl and nitro substituents at the 4- and 5-positions, respectively. For instance, 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (a precursor) is synthesized via cyclization of 1,3-dichloroacetone and thioacetamide, followed by nitration, achieving a 62% yield . The disulfide bridge (S-S) in the target compound likely forms through oxidative coupling of two thiazole monomers, similar to the production of 2,2'-dithiobis(benzothiazole) (Altax™), a vulcanization accelerator .
Properties
CAS No. |
72076-56-3 |
|---|---|
Molecular Formula |
C8H6N4O4S4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-methyl-2-[(4-methyl-5-nitro-1,3-thiazol-2-yl)disulfanyl]-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C8H6N4O4S4/c1-3-5(11(13)14)17-7(9-3)19-20-8-10-4(2)6(18-8)12(15)16/h1-2H3 |
InChI Key |
YJAZMWZQLKWFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)SSC2=NC(=C(S2)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dithiobis(4-methyl-5-nitrothiazole) typically involves the reaction of 4-methyl-5-nitrothiazole with a disulfide-forming reagent under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the disulfide bond .
Industrial Production Methods: In industrial settings, the production of 2,2’-Dithiobis(4-methyl-5-nitrothiazole) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro groups in the compound can be reduced to amino groups under suitable conditions.
Substitution: The compound can participate in substitution reactions, where the nitro or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are widely recognized for their antimicrobial properties. Research indicates that 2,2'-dithiobis[4-methyl-5-nitro-] exhibits notable antibacterial and antifungal activities.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds containing the thiazole ring structure displayed significant potency against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics like vancomycin and ciprofloxacin .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2,2'-dithiobis[4-methyl-5-nitro-] | S. aureus | 0.7 |
| 2,2'-dithiobis[4-methyl-5-nitro-] | E. coli | 1.5 |
Antifungal Applications
In addition to antibacterial properties, thiazole derivatives have shown promising antifungal activity. A comparative analysis revealed that certain thiazole compounds were as effective as conventional antifungal agents such as ketoconazole against various Candida species.
Case Study: Antifungal Activity
Research focused on the antifungal efficacy of thiazole derivatives against Candida albicans and Candida glabrata. The study found that several compounds exhibited MIC values that matched or exceeded those of standard treatments .
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| 2,2'-dithiobis[4-methyl-5-nitro-] | C. albicans | 50 |
| 2,2'-dithiobis[4-methyl-5-nitro-] | C. glabrata | 25 |
Anticancer Potential
Thiazole compounds have also been explored for their anticancer properties. Studies suggest that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A series of thiazole derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. Notably, one derivative demonstrated a significant reduction in cell viability in breast cancer cells with an IC50 value of 15 μM .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 2,2'-dithiobis[4-methyl-5-nitro-] | MCF-7 (Breast) | 15 |
| 2,2'-dithiobis[4-methyl-5-nitro-] | HeLa (Cervical) | 20 |
Antitubercular Activity
Recent investigations have highlighted the antitubercular potential of thiazole derivatives, particularly against multidrug-resistant strains of Mycobacterium tuberculosis.
Case Study: Antitubercular Activity
In vitro studies assessed the efficacy of synthesized thiazole derivatives against resistant strains of M. tuberculosis. Some compounds exhibited MIC values significantly lower than those of standard antitubercular drugs like Rifampicin .
| Compound | Mycobacterium Strain | MIC (μg/mL) |
|---|---|---|
| 2,2'-dithiobis[4-methyl-5-nitro-] | MDR-TB | 3.90 |
| 2,2'-dithiobis[4-methyl-5-nitro-] | H37Rv | 7.81 |
Mechanistic Insights
The mechanisms underlying the biological activities of thiazole derivatives are diverse and include:
- Inhibition of Enzymatic Activity : Some thiazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : Certain derivatives can intercalate with DNA, leading to disruption of replication and transcription processes.
- Reactive Oxygen Species Generation : Thiazole compounds may induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(4-methyl-5-nitrothiazole) involves its interaction with biological molecules through the nitro and disulfide functional groups . The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The disulfide bond can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
2,2'-Dithiobis(benzothiazole) (Altax™)
- Structure : Benzothiazole rings linked via a disulfide bridge.
- Applications : Widely used as a rubber vulcanization accelerator due to its thermal stability and efficiency in crosslinking .
- Synthesis : Produced via bromate-mediated oxidation in acidic aqueous media, offering improved yields and reduced reaction times compared to traditional methods .
5-Nitro-2-(2,4,5-trichlorophenoxy)thiazole
2-Amino-5-nitrothiazole
- Structure: Thiazole with amino (position 2) and nitro (position 5) groups.
- Applications : Studied for biological activity, including antimicrobial and anticancer properties .
- Molecular Weight : 145.14 g/mol .
Substituent-Driven Comparisons
- Nitro Group Impact: Compounds like 5-nitro-2-(2,4,5-trichlorophenoxy)thiazole and 2-amino-5-nitrothiazole exhibit enhanced electrophilicity and bioactivity due to the electron-withdrawing nitro group, which may facilitate interactions with biological targets or chemical reagents .
Data Table: Key Properties of Thiazole Derivatives
*Inferred based on structural analogy.
Biological Activity
Thiazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, Thiazole, 2,2'-dithiobis[4-methyl-5-nitro-] has garnered attention due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure
The compound Thiazole, 2,2'-dithiobis[4-methyl-5-nitro-] features a thiazole ring system which is essential for its biological activity. The presence of the dithiobis moiety enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Thiazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds containing the thiazole nucleus are effective against various bacterial strains:
- Antibacterial Activity : Studies have shown that derivatives of thiazoles demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study by Nava-Zuazo et al. demonstrated that certain thiazole derivatives had minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL against Escherichia coli and Staphylococcus aureus .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound 16 | 1.56 | E. coli |
| Compound 16 | 6.25 | Staphylococcus aureus |
| Compound 15 | Superior to fluconazole | Various Candida species |
- Antifungal Activity : The thiazole structure is crucial for antifungal activity, with specific derivatives showing enhanced efficacy against fungal pathogens such as Candida albicans and Cryptococcus neoformans .
Anticancer Activity
Thiazole derivatives are also explored for their anticancer potential. For example:
- A series of thiazole-integrated compounds were synthesized and tested against various cancer cell lines (HCT-116, HepG2, HT-29). Some analogues exhibited remarkable effectiveness compared to standard chemotherapeutics like harmine and cisplatin .
| Compound | Cell Line | IC50 (μM) | Comparison Drug |
|---|---|---|---|
| 25a | HCT-116 | 5.0 | Harmine |
| 25b | HepG2 | 3.5 | Cisplatin |
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thiazole derivatives. These compounds can inhibit oxidative stress by targeting key enzymes involved in reactive oxygen species production:
- A study evaluated various thiazolyl-catechol compounds for their antioxidant activity, revealing significant inhibition of NADPH oxidase activity .
Case Studies
- Antimicrobial Efficacy : A case study involving the synthesis of novel thiazole Schiff bases demonstrated their antibacterial activity against multiple strains, with one compound showing an IC50 value of 5.3 μM against ecKAS III, a target enzyme in bacteria .
- Anticancer Screening : Thiazole derivatives were subjected to MTT assays against human cancer cell lines, revealing that certain modifications on the thiazole ring significantly enhanced cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
